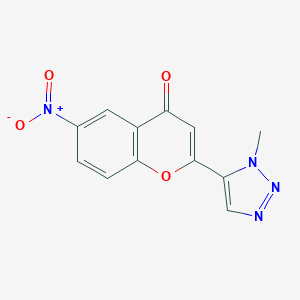
4-Methoxybenzamide
Vue d'ensemble
Description
It is a white crystalline powder with a melting point of 164-167°C . This compound is a member of the benzamide family and is characterized by the presence of a methoxy group (-OCH3) attached to the benzene ring at the para position relative to the amide group (-CONH2).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Methoxybenzamide can be synthesized through various methods. One common method involves the reaction of 4-methoxybenzoic acid with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride . The reaction typically proceeds as follows:
4-Methoxybenzoic acid+Ammonia→this compound+Water
Another method involves the reaction of 4-methoxybenzoyl chloride with ammonia or an amine . The reaction conditions usually involve the use of an organic solvent such as dichloromethane and a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form 4-methoxybenzoic acid.
Reduction: The amide group can be reduced to form 4-methoxyaniline.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents such as sodium hydride (NaH) or sodium methoxide (NaOCH3) in the presence of a suitable electrophile can facilitate substitution reactions.
Major Products Formed
Oxidation: 4-Methoxybenzoic acid.
Reduction: 4-Methoxyaniline.
Substitution: Various substituted benzamides depending on the electrophile used.
Applications De Recherche Scientifique
4-Methoxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-methoxybenzamide depends on its specific application. In biological systems, it can interact with various molecular targets, including enzymes and receptors. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved can vary depending on the specific context and application.
Comparaison Avec Des Composés Similaires
4-Methoxybenzamide can be compared with other benzamide derivatives such as:
4-Hydroxybenzamide: Similar structure but with a hydroxyl group (-OH) instead of a methoxy group.
4-Chlorobenzamide: Contains a chlorine atom (-Cl) instead of a methoxy group.
4-Nitrobenzamide: Contains a nitro group (-NO2) instead of a methoxy group.
Each of these compounds has unique properties and reactivity due to the different substituents on the benzene ring. For example, 4-hydroxybenzamide is more polar and can form hydrogen bonds, while 4-chlorobenzamide is more reactive towards nucleophilic substitution reactions.
Propriétés
IUPAC Name |
4-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCPYIYFQVTFSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40879434 | |
| Record name | P-METHYOXYBENZAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40879434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3424-93-9, 8424-93-9 | |
| Record name | 4-Methoxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3424-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxybenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003424939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Methoxybenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008424939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Anisamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11139 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | P-METHYOXYBENZAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40879434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxybenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.291 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHOXYBENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z85FX3977E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-Methoxybenzamide?
A1: The molecular formula of this compound is C8H9NO2, and its molecular weight is 151.16 g/mol. []
Q2: Is there any spectroscopic data available for this compound?
A2: Yes, researchers commonly use techniques like 1H-NMR and 13C-NMR to characterize this compound. [] These techniques provide valuable information about the compound's structure and purity.
Q3: Does this compound interact with any specific biological targets?
A3: Research indicates that derivatives of this compound show affinity for sigma receptors. [] Specifically, studies have investigated their potential as diagnostic and therapeutic agents for human prostate tumors due to the high density of sigma receptors found in these cells.
Q4: What are the downstream effects of this compound binding to sigma receptors?
A4: While the exact mechanisms are still under investigation, in vitro studies have shown that a derivative of this compound, PIMBA, dose-dependently inhibits cell colony formation in human prostate cells. [] This suggests potential anti-proliferative effects mediated by sigma receptor binding.
Q5: How do structural modifications of this compound affect its biological activity?
A5: Studies on various derivatives of this compound have provided insights into structure-activity relationships. For instance, replacing the methoxy group with a cyclopentyloxy group, as in piclamilast, significantly enhances its potency as a phosphodiesterase type 4 (PDE4) inhibitor. []
Q6: Are there any noteworthy analogues of this compound with distinct biological activities?
A6: Yes, several analogues have shown promising results. N-[3-(allyloxy)-phenyl]-4-methoxybenzamide (9029936) exhibits potent inhibitory activity against Candida albicans filamentation and biofilm formation. [, ] This highlights the potential of modifying the this compound scaffold to target specific biological processes.
Q7: What are the potential applications of this compound and its derivatives in medicinal chemistry?
A7: Research suggests potential applications in various areas:
- Anticancer Agents: Derivatives like PIMBA demonstrate anti-proliferative effects in prostate cancer cells. []
- Anti-inflammatory Agents: Piclamilast, a derivative, acts as a potent PDE4 inhibitor with potential applications in inflammatory airway diseases. []
- Antifungal Agents: Analogue 9029936 exhibits potent antifungal activity against Candida albicans. [, ]
Q8: What are the current limitations and future directions for research on this compound?
A8: Further research is needed to fully understand the mechanism of action, safety profile, and efficacy of this compound and its derivatives in various disease models. Investigation into potential resistance mechanisms and long-term effects is crucial for clinical translation. Developing more potent and selective analogues with improved pharmacokinetic properties is also an active area of research.
Q9: What analytical techniques are commonly employed to characterize and quantify this compound?
A9: Researchers utilize a variety of analytical techniques, including:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(trans,trans)-3,4,5-Trifluorophenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B147157.png)



![1-[(2R,3S)-3-Propyloxiran-2-yl]ethanone](/img/structure/B147163.png)

![2-[(6-methoxynaphthalen-2-yl)methyl]benzoic Acid](/img/structure/B147167.png)





